(3S,5R)-5-Methylpiperidine-3-carboxylic acid
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Overview
Description
(3S,5R)-5-Methylpiperidine-3-carboxylic acid is a chiral compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This specific compound is characterized by its unique stereochemistry, with the (3S,5R) configuration indicating the spatial arrangement of its substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-Methylpiperidine-3-carboxylic acid typically involves multiple steps starting from readily available starting materials. One common method involves the alkylation of a lithiated intermediate, followed by reduction and rearrangement to generate a protected piperidine intermediate. The final product is obtained after deprotection and amide formation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques such as preparative high-performance liquid chromatography (HPLC) for the isolation and purification of the compound . These methods ensure high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-Methylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S,5R)-5-Methylpiperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of (3S,5R)-5-Methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl and (3S,5R)-Carbapenam-3-carboxylic acid .
Uniqueness
What sets (3S,5R)-5-Methylpiperidine-3-carboxylic acid apart is its specific stereochemistry, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3S,5R)-5-methylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-2-6(7(9)10)4-8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDSIHCOUDRMMA-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CNC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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